YO-01027

Descripción general

Descripción

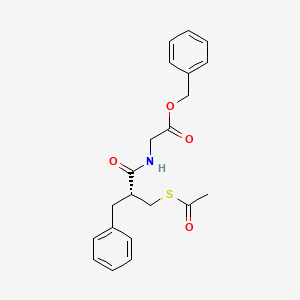

γ-Secretase is a multi-subunit aspartyl protease that cleaves amyloid precursor protein (APP) and many other type 1 transmembrane proteins, including Notch, E-cadherin, and ErbB4.1 The proteolysis of APP by secretases produces beta amyloid (Aβ), a 39- to 42-amino acid peptide which forms the amyloid plaques that are characteristic of Alzheimer’s disease. DBZ is a dipeptidic inhibitor of γ-secretase that potently blocks the cleavage of Notch into its active signaling effector, Notch intracellular domain, in human T cell lymphoma (SupT1) cells (IC50 = 1.7 nM). Within 4 hours after a single 100 μM/kg dose, DBZ demonstrates anti-Alzheimer activity in an APP transgenic mouse model characterized by high levels of Aβ40 by reducing Aβ40 levels by 71%.3

Dibenzazepine, also known as YO-01027 and Iminostilbene, is a potent γ-secretase inhibitor. Dibenzazepine also potently blocks amyloid precursor protein-like (APPL) and Notch cleavage. γ-Secretase is a fascinating, multi-subunit, intramembrane cleaving protease that is now being considered as a therapeutic target for a number of diseases. Potent, orally bioavailable γ-secretase inhibitors (GSIs) have been developed and tested in humans with Alzheimer's disease (AD) and cancer.

Aplicaciones Científicas De Investigación

Objetivo de las células madre de glioblastoma

YO-01027 se ha utilizado en el desarrollo de terapias dirigidas para las células madre de glioblastoma (GSCs). Las GSCs son una subpoblación de células dentro de los tumores que poseen la capacidad de autorrenovación y se cree que contribuyen a la recurrencia del glioblastoma multiforme (GBM). This compound, cuando se conjuga con Angiopep-2 y se encapsula en liposomas, ha mostrado propiedades anti-GSC mejoradas, incluida una mejor estabilidad y efectos antiproliferativos .

Inhibición del virus de la hepatitis C

La investigación ha demostrado que this compound puede ser eficaz contra las cepas resistentes del virus de la hepatitis C (VHC). El compuesto inhibe el proceso de escisión de las proteínas del VHC, evitando su maduración y la posterior propagación viral. Esta acción es particularmente significativa ya que se dirige a la proteína de la célula huésped en lugar del virus en sí, lo que podría reducir la aparición de cepas virales resistentes a los fármacos .

Inhibición de la vía de señalización Notch

Como inhibidor de la γ-secretasa, this compound juega un papel crucial en la inhibición de la vía de señalización Notch. Esta vía participa en varios procesos celulares, incluida la diferenciación, la proliferación y la apoptosis. Al bloquear el procesamiento de Notch, this compound tiene aplicaciones potenciales en el tratamiento de enfermedades en las que la vía Notch está desregulada .

Investigación sobre la enfermedad de Alzheimer

Deshydroxy LY-411575 se ha utilizado en la investigación sobre la enfermedad de Alzheimer debido a su capacidad para reducir los niveles de Aβ40 en el cerebro y el plasma. Al inhibir la γ-secretasa, reduce la producción de péptidos beta-amiloide, que están implicados en la patogenia de la enfermedad de Alzheimer .

Tratamiento de la enfermedad renal crónica

En modelos animales de enfermedad renal crónica, Deshydroxy LY-411575 ha mostrado ser prometedor para prevenir el desarrollo de fibrosis. Suprime los aumentos en colágeno, fibronectina y α-SMA, que son marcadores de fibrosis, lo que potencialmente ofrece un enfoque terapéutico para el manejo de la enfermedad renal crónica .

Aditivos funcionales fluorescentes en plásticos

Se han sintetizado polímeros que contienen dibenzazepina y se han utilizado como aditivos funcionales fluorescentes en plásticos. Estos polímeros imparten fluorescencia a los plásticos, y el comportamiento fluorescente puede depender de la estructura química de los polímeros y el tipo de plástico utilizado como matriz. Esta aplicación es valiosa para estimar la compatibilidad de las mezclas de plásticos .

Mecanismo De Acción

Mode of Action

YO-01027 interacts with its targets, APP and Notch, by inhibiting their cleavage. The IC50 values for Notch and APPL cleavage are 2.92 and 2.64 nM, respectively . This means that this compound can effectively inhibit γ-secretase at very low concentrations.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch signaling pathway. By inhibiting γ-secretase, this compound prevents the cleavage of Notch, thereby suppressing Notch signaling . This can have various downstream effects, depending on the specific cellular context. For example, in certain types of cells, Notch signaling promotes cell proliferation, so inhibiting this pathway could potentially slow down the growth of these cells.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. More research would be needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of γ-secretase by this compound leads to a significant reduction in both brain and plasma Aβ40 levels by 72% in Tg2576 mutant APP transgenic mouse model . This suggests that this compound could potentially be used in the treatment of diseases characterized by abnormal APP processing, such as Alzheimer’s disease.

Análisis Bioquímico

Biochemical Properties

YO-01027 is a potent γ-secretase inhibitor with IC50 values of 2.92 and 2.64 nM for Notch and APPL cleavage, respectively . It interacts with the γ-secretase complex, a multisubunit aspartyl protease that catalyzes the cleavage of numerous type I integral membrane proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the Notch pathway, which plays a crucial role in cell differentiation . In addition, this compound has been reported to suppress the propagation of the hepatitis C virus .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of γ-secretase, an enzyme that plays a crucial role in the processing of several integral membrane proteins . This compound prevents a key HCV protein from undergoing cleavage and maturation, effectively suppressing HCV infection .

Dosage Effects in Animal Models

It has been reported that this compound treatment inhibited epithelial cell proliferation and induced goblet cell differentiation in intestinal adenomas in a dose-dependent manner .

Propiedades

IUPAC Name |

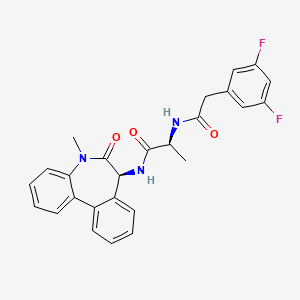

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHGISMANBKLQL-OWJWWREXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040458 | |

| Record name | Dibenzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209984-56-5 | |

| Record name | Dibenzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 209984-56-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.